

# 1H NMR Characterization of 4-tert-Butyl-2-nitroaniline: A Comparative Guide

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## Compound of Interest

Compound Name: **4-tert-Butyl-2-nitroaniline**

Cat. No.: **B188902**

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For researchers, scientists, and drug development professionals, understanding the precise chemical structure of a compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed 1H NMR characterization of **4-tert-Butyl-2-nitroaniline** and compares its spectral features with two structurally related alternatives: 4-tert-butylaniline and 2-nitroaniline.

This comparison highlights the influence of the tert-butyl and nitro functional groups on the chemical shifts and splitting patterns of the aromatic protons, offering valuable insights for spectral interpretation and structural verification.

## Comparative 1H NMR Data

The following table summarizes the key 1H NMR spectral data for **4-tert-Butyl-2-nitroaniline** and its comparator molecules. All spectra were recorded in deuterated chloroform (CDCl3).

Compound	Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
4-tert-Butyl-2-nitroaniline	H-3	Data not available	-	-	1H
H-5	Data not available	-	-	1H	
H-6	Data not available	-	-	1H	
-NH2	Data not available	-	-	2H	
-C(CH <sub>3</sub> ) <sub>3</sub>	Data not available	-	-	9H	
4-tert-Butylaniline	H-2, H-6	7.16	d	8.4	2H
H-3, H-5	6.60	d	8.4	2H	
-NH2	3.50	s	-	2H	
-C(CH <sub>3</sub> ) <sub>3</sub>	1.27	s	-	9H	
2-Nitroaniline <sup>[1]</sup>	H-3	8.10	dd	8.7, 1.5	1H
H-4	7.35	ddd	8.7, 7.2, 1.5	1H	
H-5	6.69	ddd	8.7, 7.2, 1.5	1H	
H-6	6.82	dd	8.7, 1.5	1H	
-NH2	6.10	s	-	2H	

## Experimental Protocol

The <sup>1</sup>H NMR spectra for the comparative compounds were obtained using a 400 MHz spectrometer. The samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>), and

tetramethylsilane (TMS) was used as an internal standard ( $\delta = 0.00$  ppm).

## Structural and Spectral Correlations

The presence and position of the electron-donating amino group (-NH<sub>2</sub>), the bulky electron-donating tert-butyl group (-C(CH<sub>3</sub>)<sub>3</sub>), and the electron-withdrawing nitro group (-NO<sub>2</sub>) significantly influence the electronic environment of the aromatic protons, leading to distinct chemical shifts and coupling patterns.

### 4-tert-Butylaniline

In 4-tert-butylaniline, the para-substitution results in a symmetrical molecule. The two protons ortho to the amino group (H-2 and H-6) are chemically equivalent, as are the two protons meta to the amino group (H-3 and H-5). This symmetry leads to two distinct doublet signals in the aromatic region. The tert-butyl group appears as a sharp singlet at approximately 1.27 ppm, integrating to nine protons.

### 2-Nitroaniline

The ortho-substitution in 2-nitroaniline breaks the symmetry of the aromatic ring, resulting in four distinct signals for the aromatic protons. The strong electron-withdrawing nature of the nitro group deshields the proton ortho to it (H-3), causing it to resonate at a significantly downfield chemical shift (8.10 ppm). The coupling patterns (doublet of doublets and doublet of doublet of doublets) arise from the coupling of each proton with its neighbors.

### 4-tert-Butyl-2-nitroaniline: Predicted Spectral Features

While experimental data for **4-tert-Butyl-2-nitroaniline** is not readily available in the searched literature, we can predict its <sup>1</sup>H NMR spectrum based on the trends observed in the comparator molecules. The aromatic region is expected to show three distinct signals, likely corresponding to H-3, H-5, and H-6. The proton ortho to the nitro group (H-3) would be the most deshielded and appear at the lowest field. The tert-butyl group would likely appear as a singlet, and the amino protons as a broad singlet.

## Molecular Structures and Proton Environments

The following diagrams illustrate the molecular structures and the distinct proton environments for each of the discussed compounds.

Caption: Molecular structure of **4-tert-Butyl-2-nitroaniline**.

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## References

- 1. rsc.org [rsc.org]
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